1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole
CAS No.: 723744-69-2
Cat. No.: VC21494139
Molecular Formula: C16H21N3O5S
Molecular Weight: 367.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 723744-69-2 |
|---|---|
| Molecular Formula | C16H21N3O5S |
| Molecular Weight | 367.4g/mol |
| IUPAC Name | 1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methyl-5-nitroimidazole |
| Standard InChI | InChI=1S/C16H21N3O5S/c1-6-24-14-7-11(4)13(10(2)3)8-15(14)25(22,23)18-12(5)17-9-16(18)19(20)21/h7-10H,6H2,1-5H3 |
| Standard InChI Key | VZKKQBWPBFIKMP-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C |
| Canonical SMILES | CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C |
Introduction
Chemical Identity and Structural Features
1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is a sulfonamide derivative featuring an imidazole ring with precise substitution patterns. The compound is identified through several standard chemical identifiers:
Chemical Identifiers
| Parameter | Value |
|---|---|
| CAS Registry Number | 723744-69-2 |
| Molecular Formula | C₁₆H₂₁N₃O₅S |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methyl-5-nitroimidazole |
| InChIKey | VZKKQBWPBFIKMP-UHFFFAOYSA-N |
The compound features a highly functionalized structure with distinctive molecular regions that contribute to its chemical behavior and potential biological activity . The central imidazole ring serves as the core scaffold, with strategic functionalization at key positions: a methyl group at position 2, a nitro group at position 5, and a complex phenylsulfonyl moiety at position 1 .
Structural Elements
The compound contains several key structural elements:
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A 5-nitroimidazole core - essential for the biological activity typical of this class of compounds
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A methyl substituent at position 2 of the imidazole ring
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A sulfonyl linkage connecting the imidazole to a substituted phenyl ring
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A highly substituted phenyl ring featuring:
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An ethoxy group at position 2
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A methyl group at position 4
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An isopropyl group at position 5
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This arrangement of functional groups creates a molecule with specific physicochemical properties and potential for interaction with biological targets .
Physicochemical Properties
The physicochemical properties of 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole determine its behavior in biological systems and influence its potential applications in pharmaceutical research.
Physical Properties
While comprehensive experimental data on physical properties is limited in the literature, computational and theoretical analyses provide valuable insights into the compound's characteristics:
Chemical Reactivity
The reactivity of this compound is influenced by its key functional groups:
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The nitro group at position 5 of the imidazole ring is essential for biological activity and can undergo reduction in anaerobic environments
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The sulfonyl group serves as a linkage and contributes to the compound's electron-withdrawing properties
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The ethoxy substituent on the phenyl ring may participate in hydrogen bonding interactions
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The isopropyl group contributes to the molecule's lipophilicity and may influence membrane permeability
These structural features collectively determine the compound's behavior in chemical reactions and biological environments .
Comparison with Related Compounds
Structural Analogs
Several related compounds provide context for understanding the potential properties and applications of 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole:
| Compound | Structural Difference | Notable Characteristics |
|---|---|---|
| 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-imidazole | Lacks nitro and 2-methyl groups | Precursor compound; less biologically active |
| 2-methyl-1-[2-(methylsulfonyl)ethyl]-5-nitro-1H-imidazole (Tinidazole) | Different sulfonamide linkage | Established antiprotozoal and antibacterial agent |
| 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol (Secnidazole) | Different N-1 substituent | Clinically used antiprotozoal agent |
These structural relationships highlight the importance of specific functional groups in determining biological activity and physicochemical properties .
Pharmacophore Analysis
The key pharmacophoric elements in 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole include:
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The 5-nitro group, which serves as an electron acceptor and is essential for the compound's redox properties
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The imidazole ring, which provides a scaffold for specific biological interactions
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The sulfonyl group, which serves as a linking unit and contributes to hydrogen bonding interactions
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The substituted phenyl ring, which provides lipophilicity and may influence target binding
These structural features collectively contribute to the compound's potential biological activity profile .
Research Implications and Future Directions
Future Research Directions
Future research on this compound could productively focus on:
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Comprehensive determination of physicochemical properties
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Detailed antimicrobial activity profiling against a range of organisms
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Investigation of mechanism of action through biochemical and molecular studies
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Structure-activity relationship studies through synthesis and testing of close analogs
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Pharmacokinetic and toxicological evaluations to assess therapeutic potential
Such research would contribute to a more complete understanding of this compound and its potential applications in medicinal chemistry .
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